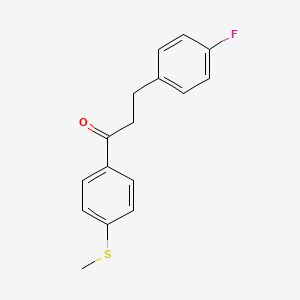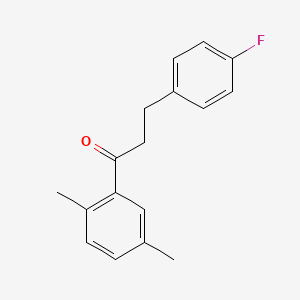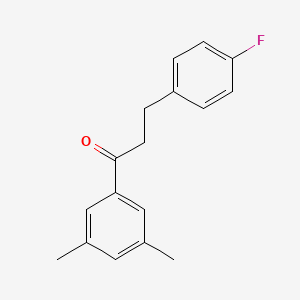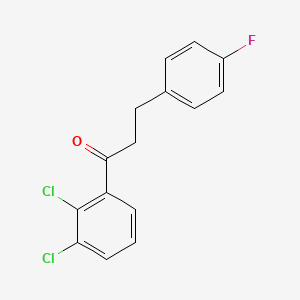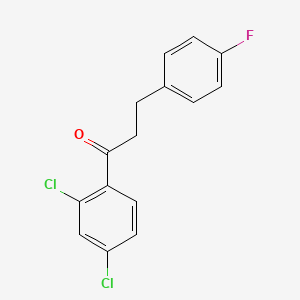
3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, molecular weight, and possibly its structure. It might also include information about the compound’s appearance (e.g., color, state of matter) and any notable properties.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or other substances used in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types and arrangement of its atoms, any functional groups present, and possibly its three-dimensional shape.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including the reactants and products of these reactions, the conditions under which they occur, and the mechanisms by which they proceed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability.Applications De Recherche Scientifique
Polymer Synthesis
Photosensitive and Thermosetting Polymers : A photosensitive and thermosetting polymer was synthesized using a compound related to 3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone, showing high molecular weights and good thermal properties (Matsumoto, Shibasaki, Ando, & Ueda, 2005).
Thermosetting Poly(phenylene ether) : A related compound was used in the synthesis of new thermosetting polymers with high molecular weights and broad molecular weight distributions. These materials exhibited high thermal stability and unique dielectric properties (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Material Chemistry
Anion Exchange Membranes : Research on poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups, which are structurally related to the compound of interest, showed promise in developing anion exchange membranes with high hydroxide conductivity and good thermal stability (Shi, Chen, Zhang, Weng, Chen, & An, 2017).
Poly(aryl ether ketone/sulfone)s : Novel bisphenols structurally similar to 3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone were synthesized and characterized for their potential in creating polymers with low dielectric constants and high optical transparency, beneficial for optoelectronic applications (Shang, Zhao, Li, Liu, & Huang, 2012).
Chemical Synthesis and Analysis
Synthesis of Dimeric Phenol Derivatives : Derivatives of 2,6-dimethylphenol were synthesized for studying their in vitro antioxidant and radical scavenging activities. This research provides insights into the chemical properties and potential applications of similar compounds (Gülçin & Daştan, 2007).
Investigation of Molecular Structure : The molecular structure and spectroscopic properties of compounds structurally related to 3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone were investigated, providing valuable data for understanding the chemical behavior of similar compounds (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Catalysis and Reaction Studies
Phenol Methylation : Research into the phenol methylation process using 2,6-dimethylphenol, a compound structurally related to the compound of interest, revealed insights into catalysis and product formation, crucial for industrial applications (Żukowski, Berkowicz, Baron, Kandefer, Jamanek, Szarlik, Wielgosz, & Zielecka, 2014).
Metal-Free Pincer Ligand Chemistry : Studies on 2,6-dimethylphenyl phosphate, a compound related to the target chemical, explored its use in metal-free phosphonium Lewis acids, contributing to the development of novel catalysts (Szkop & Stephan, 2017).
Safety And Hazards
This would involve a discussion of any hazards associated with the compound, such as its toxicity, flammability, or reactivity, and any safety precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions involving the compound, such as new reactions it could be used in, new applications for it, or new properties that could be investigated.
I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!
Propriétés
IUPAC Name |
3-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-5-3-6-13(2)16(12)9-10-17(22)14-7-4-8-15(11-14)18(19,20)21/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHONQMVRAVZFDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644802 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898755-06-1 |
Source


|
| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

